2-Ethoxyphenyl isocyanate
Description
Significance and Research Context of Aryl Isocyanates
Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) attached to an aromatic ring. These compounds are highly reactive and serve as versatile building blocks in a multitude of chemical transformations. researchgate.netchinesechemsoc.org Their primary utility lies in their ability to readily react with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and other derivatives, respectively. researchgate.netrsc.org This reactivity is fundamental to the production of a wide array of polymers, most notably polyurethanes, which have extensive industrial applications. scholaris.ca
In the realm of advanced chemical research, aryl isocyanates are pivotal in the development of novel synthetic methodologies. chinesechemsoc.org They are employed in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and dyes. The electronic and steric properties of the aryl group can be modified to fine-tune the reactivity of the isocyanate functionality, allowing for a high degree of control in synthetic design. rsc.org Research in this area often focuses on developing new catalysts and reaction conditions to enhance the efficiency and selectivity of isocyanate-based reactions. researchgate.netscholaris.ca
Overview of the Research Landscape for 2-Ethoxyphenyl Isocyanate
The research landscape for this compound is more specialized compared to that of simpler aryl isocyanates. Its applications are primarily in laboratory-scale synthesis and the development of specific functional materials. georganics.sk The presence of the ethoxy group at the ortho position of the phenyl ring introduces specific steric and electronic effects that differentiate its reactivity from other aryl isocyanates. This substitution can influence the conformation of the molecule and the accessibility of the isocyanate group to nucleophiles.
Investigations involving this compound often explore its use as a reagent or monomer in the synthesis of unique polymers and organic compounds with tailored properties. For instance, a study by Velappan et al. (2019) explored the use of the related 2-methoxyphenyl isocyanate as a chemoselective protecting group for amines, highlighting the utility of ortho-alkoxy-substituted phenyl isocyanates in complex organic synthesis. rsc.orgrsc.orgresearchgate.netrsc.org While this study did not use this compound directly, the principles of using the urea (B33335) linkage for protection and deprotection of amino groups are applicable. rsc.orgresearchgate.net The research indicates that such compounds can offer stable protection under various conditions and can be deprotected conveniently. rsc.org
Rationale and Academic Imperatives for Comprehensive Investigation
A comprehensive investigation into this compound is driven by the need to expand the toolbox of synthetic chemists and material scientists. Understanding the nuanced reactivity of this compound can lead to the development of new synthetic routes for complex molecules and the creation of materials with novel properties. The academic imperative lies in systematically characterizing its reaction kinetics, and thermodynamic properties, and exploring its full potential in various synthetic contexts.
Detailed research findings on this compound would contribute to a deeper understanding of structure-activity relationships within the aryl isocyanate class. This knowledge is crucial for the rational design of new reagents and materials. For example, by thoroughly documenting its reactivity with a wide range of nucleophiles under various conditions, researchers can build predictive models that will accelerate the discovery of new applications.
Chemical and Physical Properties of this compound
Below is a table summarizing the key physical and chemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | 1-ethoxy-2-isocyanatobenzene | nih.govfishersci.casigmaaldrich.com |
| Synonyms | o-Ethoxyphenyl isocyanate, Benzene, 1-ethoxy-2-isocyanato- | nih.govfishersci.canih.gov |
| CAS Number | 5395-71-1 | fishersci.cavwr.comsynquestlabs.comscbt.comabcr.com001chemical.com |
| Molecular Formula | C₉H₉NO₂ | fishersci.cavwr.comsynquestlabs.comscbt.com |
| Molecular Weight | 163.17 g/mol | scbt.comsigmaaldrich.com |
| Appearance | Clear colorless to pale yellow liquid | fishersci.comthermofisher.com |
| Density | 1.100 - 1.105 g/mL | vwr.comfishersci.comsigmaaldrich.comstenutz.eu |
| Boiling Point | 119-121 °C at 22 mmHg | fishersci.comsigmaaldrich.com |
| Flash Point | 102 °C (215.6 °F) | vwr.comfishersci.comsigmaaldrich.commidlandsci.com |
| Refractive Index | 1.527 | vwr.comsigmaaldrich.comstenutz.eu |
| Storage | Store under nitrogen, moisture sensitive | midlandsci.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2-isocyanatobenzene | |
|---|---|---|
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InChI |
InChI=1S/C9H9NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-6H,2H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQXUQLYZPMLS-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063832 | |
| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
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Molecular Weight |
163.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5395-71-1 | |
| Record name | 2-Ethoxyphenyl isocyanate | |
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| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
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| Record name | 2-Ethoxyphenyl isocyanate | |
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| Record name | Benzene, 1-ethoxy-2-isocyanato- | |
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| Record name | 2-Ethoxyphenyl isocyanate | |
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Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 2-Ethoxyphenyl Isocyanate
The synthesis of this compound can be achieved through several strategic pathways, ranging from well-established industrial methods to more modern, environmentally conscious protocols.
Exploration of Established Synthetic Pathways
Historically, the industrial production of isocyanates has been dominated by the phosgene (B1210022) process. This method typically involves the reaction of a primary amine, in this case, 2-ethoxyaniline, with phosgene (COCl₂). The reaction proceeds in two main stages: a cold phosgenation to form a carbamoyl (B1232498) chloride, followed by a hot phosgenation to yield the isocyanate and hydrogen chloride. While effective, the extreme toxicity of phosgene necessitates stringent safety measures and has driven the search for alternative synthetic routes. nih.gov
Another established, though less common, method for isocyanate synthesis is the Curtius rearrangement. masterorganicchemistry.comscholaris.ca This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from the corresponding carboxylic acid, to form an isocyanate with the loss of nitrogen gas. While valuable for laboratory-scale synthesis, the potential explosiveness of acyl azides limits its large-scale industrial application. scholaris.ca
Development of Phosgene-Free and Sustainable Synthesis Protocols
Growing environmental and safety concerns have spurred the development of phosgene-free methods for isocyanate synthesis. nih.gov These "non-phosgene" routes often involve the thermal decomposition of carbamates, which can be synthesized from amines or nitro compounds without the use of phosgene. nih.gov
One prominent phosgene-free approach is the reductive carbonylation of nitroaromatics. nih.govnwo.nl This method can directly convert a nitro compound into an isocyanate or proceed through a carbamate (B1207046) intermediate. nih.gov Palladium-based catalysts are often employed in these reactions. nwo.nl
Another sustainable strategy involves the use of dimethyl carbonate (DMC) as a green reagent. For instance, the reaction of 2,4-toluenediamine (TDA) with DMC, catalyzed by zinc acetate, has been shown to produce toluene (B28343) diisocyanate (TDI) precursors in high yields. nih.gov This approach avoids the use of toxic phosgene and offers a more environmentally friendly pathway. nih.gov
More recent developments include the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to convert poorly nucleophilic primary amines into isocyanates at room temperature. mdpi.com This method is advantageous as it avoids the use of phosgene and transition metals. mdpi.com
| Synthetic Method | Reagents | Key Features | Reference |
| Phosgene Process | 2-Ethoxyaniline, Phosgene | Established industrial method, high toxicity | nih.gov |
| Curtius Rearrangement | Acyl azide | Laboratory scale, potentially explosive intermediate | masterorganicchemistry.comscholaris.ca |
| Reductive Carbonylation | Nitroaromatic, CO, Catalyst (e.g., Pd) | Phosgene-free, can be a one or two-step process | nih.govnwo.nl |
| Dimethyl Carbonate Method | Amine, Dimethyl Carbonate, Catalyst (e.g., Zinc Acetate) | Green reagent, avoids phosgene | nih.gov |
| Boc₂O/DMAP Method | Primary Amine, Boc₂O, DMAP | Phosgene-free, transition metal-free, room temperature | mdpi.com |
Mechanistic Studies of Isocyanate Reactivity of this compound
The reactivity of the isocyanate group (-N=C=O) in this compound is characterized by the electrophilic nature of the central carbon atom, making it susceptible to attack by nucleophiles.
Elucidation of Nucleophilic Addition Mechanisms
Nucleophilic addition is a fundamental reaction of isocyanates. masterorganicchemistry.comnumberanalytics.com The general mechanism involves the attack of a nucleophile on the electron-deficient carbonyl carbon of the isocyanate group. numberanalytics.comlibretexts.org This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. masterorganicchemistry.comlibretexts.org
For example, the reaction of an isocyanate with an alcohol yields a urethane (B1682113) (carbamate). vaia.comthieme-connect.de The lone pair of electrons on the oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate carbon. vaia.com Similarly, the reaction with an amine produces a urea (B33335) derivative. rsc.orgresearchgate.net The rate of these reactions is influenced by the nucleophilicity of the attacking species and the electrophilicity of the isocyanate.
The presence of the ethoxy group at the ortho position in this compound can influence its reactivity. The electron-donating nature of the ethoxy group may slightly decrease the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate.
Investigations into Cycloaddition Reactions (e.g., [2+2], [4+2])
Isocyanates can participate in various cycloaddition reactions, acting as dienophiles or dipolarophiles. These reactions are valuable for the synthesis of heterocyclic compounds.
[2+2] cycloadditions, such as the Staudinger reaction between an imine and a ketene (B1206846) (often generated in situ from an isocyanate), lead to the formation of β-lactams. beilstein-journals.org Isocyanates can also undergo [2+2+2] cycloadditions. For instance, the nickel-catalyzed reaction of two molecules of an isocyanate with an allene (B1206475) can produce dihydropyrimidine-2,4-diones. nih.gov
[4+2] cycloadditions, or Diels-Alder reactions, are also possible, although less common for simple isocyanates. However, isocyanates can react with dienes to form six-membered heterocyclic rings. Additionally, cycloaddition reactions of isocyanates with epoxides can lead to the formation of oxazolidinones. google.comwhiterose.ac.uk
Analysis of Decarbonylation Pathways
Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can undergo decarbonylation, losing carbon monoxide. This process can lead to the formation of various products, including ureas and biurets. researchgate.net
Chemo- and Regioselective Functionalizations
The functionalization of aryl isocyanates like this compound can be directed with high chemo- and regioselectivity. The presence of the ethoxy group at the ortho position influences the reactivity of the isocyanate moiety and the aromatic ring. For instance, in reactions involving nucleophilic attack on the isocyanate group, the ethoxy group can exert steric and electronic effects, guiding the approach of the nucleophile.
In the context of C-H functionalization, the position of substituents on the aryl ring is crucial for directing incoming reagents to a specific site. For example, rhodium(III)-catalyzed C-H amidation of anilides with isocyanates demonstrates high regioselectivity for the ortho C-H bond of the anilide. nih.gov While this specific example doesn't use this compound as the substrate being functionalized, it highlights the principle of directing group-assisted regioselective C-H activation that is applicable to substituted aryl isocyanates.
Furthermore, borane (B79455) Lewis acids have been employed to achieve chemo- and regioselective amidation of indoles and pyrroles with isocyanates. rsc.org The choice of the borane catalyst and the nature of the indole (B1671886) (protected or unprotected) can direct the functionalization to either the C3 position or the N-H bond. rsc.org Specifically, B(C₆F₅)₃ catalyzes C3-amidation of N-methylindoles, whereas BCl₃ promotes N-carboxamidation of unprotected indoles. rsc.org These methodologies offer pathways to selectively functionalize specific positions in the presence of multiple reactive sites.
In radical reactions, the substitution pattern of aryl isocyanides (a related class of compounds) dictates the outcome of intramolecular cyclizations. For instance, ortho-alkenylaryl isocyanides undergo 5-exo cyclization, while ortho-alkynylaryl isocyanides can undergo aza-Bergmann cyclization to form six-membered rings. beilstein-journals.org This demonstrates how the strategic placement of functional groups on the aromatic ring can control the regioselectivity of cyclization reactions.
Catalytic Applications in this compound Chemistry
Lewis Acid Catalysis in Transformations of Aryl Isocyanates
Lewis acids play a significant role in activating aryl isocyanates toward various transformations. By coordinating to the oxygen or nitrogen atom of the isocyanate group, Lewis acids increase its electrophilicity, facilitating nucleophilic attack. For example, the reaction of aziridine-2-carboxylates with isocyanates to form imidazolidin-2-ones requires a Lewis acid like Ti(OiPr)₄ to activate the isocyanate. bioorg.org Without the catalyst, the reaction does not proceed. bioorg.org
Boron-based Lewis acids, such as B(C₆F₅)₃ and BCl₃, have proven effective in catalyzing the amidation of indoles and other N-heterocycles with aryl isocyanates. rsc.orgcardiff.ac.uk These catalysts can promote either C-H or N-H functionalization depending on the specific catalyst and substrate used. rsc.orgcardiff.ac.uk For instance, BCl₃ has been used for the N-carboxamidation of unprotected indoles with various aryl isocyanates, affording the corresponding urea derivatives in high yields. rsc.org DFT studies suggest that the reaction can proceed through different mechanistic pathways, including the formation of a Lewis acid-base adduct between the catalyst and the reactants. cardiff.ac.uk
Lewis acids have also been utilized in the decarbonylation of aryl isocyanates to form urea or biuret (B89757) derivatives. nih.gov A study showed that catalytic amounts of BCl₃ can facilitate this transformation, where the active catalyst is proposed to be a Brønsted acid generated from the interaction of BCl₃ with water. nih.gov Interestingly, when 2-methoxyphenyl isocyanate was used in this reaction, it did not yield the expected urea or biuret but led to the formation of 2(3H)-benzoxazolone, highlighting the influence of the ortho-methoxy group on the reaction pathway. nih.gov
Transition Metal-Mediated Reactions and Functionalization
Transition metals are extensively used to catalyze a wide array of reactions involving aryl isocyanates, including C-H activation, cyclization, and insertion reactions. acs.orgresearchgate.net These catalysts can significantly alter the reactivity of the isocyanate and the aromatic ring, enabling the formation of complex molecules.
Rhodium(III) catalysts have been successfully employed for the C-H amidation of anilides and enamides with isocyanates, leading to the synthesis of N-acyl anthranilamides and enamine amides. nih.gov This method allows for the direct functionalization of C-H bonds, which is an atom-economical approach to building molecular complexity. nih.gov Ruthenium(II) catalysts have also been used for the ortho-C-H aminocarbonylation of N-(hetero)aryl-7-azaindoles with isocyanates, demonstrating excellent site selectivity. acs.org
Palladium catalysts are also prominent in aryl isocyanate chemistry. For example, palladium-catalyzed hydroamination of isocyanates has been used for the amidation of carbazoles. researchgate.net Furthermore, palladium catalysis can be involved in generating isocyanate intermediates in situ, which then undergo further reactions. chinesechemsoc.org
Manganese(I) catalysts, in the presence of a Lewis acid cocatalyst like AlCl₃, have been shown to mediate the addition of C(sp³)-H bonds to aryl isocyanates. scibasejournals.org This reaction involves the insertion of the isocyanate into a carbon-manganese bond, ultimately leading to the formation of α-quinolinyl amides. scibasejournals.org
The table below summarizes some transition metal-catalyzed reactions involving aryl isocyanates.
| Catalyst System | Reaction Type | Substrates | Products | Ref |
| [Cp*RhCl₂]₂/AgSbF₆ | C-H Amidation | Anilides, Enamides, Isocyanates | N-acyl anthranilamides, Enamine amides | nih.gov |
| Ru(II) | C-H Aminocarbonylation | N-(hetero)aryl-7-azaindoles, Isocyanates | ortho-amidated N-(hetero)aryl-7-azaindoles | acs.org |
| Mn(CO)₅Br/AlCl₃ | C(sp³)-H Addition | 8-Methylquinoline, Aryl isocyanates | α-Quinolinyl amides | scibasejournals.org |
| Palladium | Hydroamination | Carbazoles, Isocyanates | Carbazole-N-carboxamides | researchgate.net |
Intramolecular Cyclization and Rearrangement Processes for Aryl Isocyanates
Aryl isocyanates bearing a suitably positioned nucleophilic group can undergo intramolecular cyclization to form heterocyclic structures. The ethoxy group in this compound, or more generally, alkoxy groups in ortho-alkoxyphenyl isocyanates, can participate in or influence such cyclizations. For example, the reaction of 2-methoxyphenyl isocyanate in the presence of a Lewis acid catalyst led to the formation of 2(3H)-benzoxazolone, which is a product of intramolecular cyclization. nih.gov
Rearrangement reactions are also a key feature of isocyanate chemistry. The Curtius, Hofmann, and Lossen rearrangements are classical methods for synthesizing isocyanates from carboxylic acids, primary amides, and hydroxamic acids, respectively. wikipedia.orgnih.gov These rearrangements involve the migration of an aryl or alkyl group to a nitrogen atom with the concomitant loss of a small molecule. nih.gov While these are methods to form isocyanates, the principles of rearrangement are fundamental to their chemistry.
More complex rearrangement processes can also occur. For instance, acyl and thioacyl isocyanates can undergo rearrangements involving 1,3-shifts. acs.org Theoretical studies have explored the barriers and thermodynamics of these transformations. acs.org
In the context of this compound, the ortho-ethoxy group can influence the propensity for and the pathway of intramolecular cyclization. Studies on related systems, such as 2-phenylethyl isocyanates, have shown that cyclization can be induced by various reagents like polyphosphoric acid and Lewis acids, leading to the formation of isoquinolones. rsc.org
Derivatization Reactions for Advanced Chemical Synthesis and Analysis
Formation of Urea and Biuret Derivatives
The reaction of isocyanates with amines is a fundamental and highly efficient method for the formation of ureas. wikipedia.orgcommonorganicchemistry.com This reaction is typically fast and proceeds without the need for a catalyst, involving the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. commonorganicchemistry.com this compound readily reacts with primary and secondary amines to form the corresponding N-(2-ethoxyphenyl)ureas.
The resulting urea can further react with another molecule of isocyanate to form a biuret. wikipedia.org This second addition is generally slower than the first due to the reduced nucleophilicity of the urea nitrogen compared to the starting amine. rsc.org The synthesis of biurets can be facilitated by catalysts or by using an excess of the isocyanate and higher temperatures. rsc.orgacs.org
Catalytic systems have been developed to control the selectivity between urea and biuret formation. For example, a two-coordinate Fe(II) complex has been shown to catalyze the hydroamination of isocyanates, where the product selectivity (urea vs. biuret) can be controlled by modifying the reaction conditions, such as the stoichiometry of the reactants and the temperature. acs.org Similarly, a binuclear aluminum complex has been reported as an efficient catalyst for the synthesis of biuret derivatives from secondary amines and isocyanates at room temperature. rsc.org
The formation of these derivatives is not only important for synthesizing new compounds but also for applications in materials science, such as in the formation of polyureas and polyurethane foams. wikipedia.org
The table below shows the general reactions for the formation of urea and biuret derivatives from an aryl isocyanate.
| Reaction | Reactants | Product |
| Urea Formation | R-NCO + R'₂NH | R-NH-C(O)-NR'₂ |
| Biuret Formation | R-NH-C(O)-NR'₂ + R-NCO | R-N(C(O)NHR)-C(O)-NR'₂ |
Reactions with Amine and Hydroxyl Nucleophiles
The isocyanate functional group (–N=C=O) is characterized by an electrophilic carbon atom, making it highly susceptible to attack by a variety of nucleophiles. wikipedia.org Among the most significant of these reactions are those with primary and secondary amines and with hydroxyl-containing compounds, which lead to the formation of substituted ureas and carbamates, respectively. These transformations are fundamental in the application of isocyanates in organic synthesis. wikipedia.orgconicet.gov.ar
Reaction with Amine Nucleophiles
The reaction between an isocyanate and an amine is a well-established method for the synthesis of unsymmetrically disubstituted ureas. conicet.gov.ar This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. sci-hub.se The process is generally rapid and efficient, often occurring at room temperature. rsc.org
For this compound, the reaction with a primary or secondary amine (R¹R²NH) results in the formation of a 1-(2-ethoxyphenyl)-3-substituted urea. The general scheme for this transformation is as follows:

Research on the closely related compound, 2-methoxyphenyl isocyanate, provides insight into the typical conditions and outcomes for these reactions. Studies show that reactions with various primary amines in a solvent like dichloromethane (B109758) (DCM) proceed smoothly at room temperature, often reaching completion within minutes to an hour, and producing high yields of the corresponding urea derivatives. rsc.org The reaction's progress can be monitored using techniques like thin-layer chromatography (TLC). rsc.org
| Amine Nucleophile | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| o-Toluidine | DCM | 10 min | 100% | rsc.org |
| (R)-Methylbenzyl amine | DCM | 1 hour | 95% | rsc.org |
| (S)-Methylbenzyl amine | DCM | 1 hour | 90% | rsc.org |
Reaction with Hydroxyl Nucleophiles
Isocyanates readily react with compounds containing hydroxyl groups, such as alcohols and phenols, to form carbamates, also known as urethanes. wikipedia.org This reaction is one of the most important in isocyanate chemistry, forming the basis for the production of polyurethane polymers when diisocyanates react with polyols. wikipedia.orgsafeworkaustralia.gov.au The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the isocyanate. conicet.gov.ar
The reaction of this compound with an alcohol (R-OH) yields the corresponding N-(2-ethoxyphenyl)carbamate. The general reaction is depicted below:

The synthesis of carbamates from isocyanates and alcohols is a versatile and widely used method in organic synthesis, particularly for creating protecting groups for amines and in the development of pharmaceuticals and agricultural chemicals. conicet.gov.ar The reaction conditions are generally mild, and the resulting carbamates are often stable compounds. wikipedia.orgmit.edu While specific studies detailing the reaction of this compound with a wide range of alcohols are not prevalent in the searched literature, the general reactivity pattern of isocyanates is well-documented. The reaction is efficient for primary and secondary alcohols.
The following table provides illustrative data on the formation of carbamates through the reaction of isocyanates with alcohols, demonstrating the general applicability of this synthetic route.
| Isocyanate | Alcohol | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl Isocyanate (general) | Alcohol (general) | Catalyst may be used | Aryl Carbamate | Generally High | wikipedia.orgmit.edu |
| Phenyl Isocyanate | 2-Phenoxyethanol | Pd-catalyzed cross-coupling | 2-Phenoxyethyl phenylcarbamate | 74% | mit.edu |
| p-Tolyl Isocyanate | p-Cresol | Pd-catalyzed cross-coupling | Phenyl p-tolylcarbamate | >95% | mit.edu |
Theoretical and Computational Chemistry Studies
Quantum Chemical Investigations of 2-Ethoxyphenyl Isocyanate Reactivity
Quantum chemical methods are instrumental in exploring the reactivity of this compound. By solving approximations of the Schrödinger equation, these techniques can map out the potential energy surfaces of chemical reactions, providing a detailed picture of how reactions proceed.
Density Functional Theory (DFT) has become a standard tool for elucidating the mechanisms of complex organic reactions involving isocyanates. researchgate.netpku.edu.cn This approach is favored for its balance of computational cost and accuracy. For aromatic isocyanates, DFT calculations can model reactions with various nucleophiles, such as alcohols, amines, and water, which are fundamental to the synthesis of polyurethanes and other polymers. nih.gov
Studies on similar aromatic isocyanates use DFT to explore various reaction pathways, such as cycloadditions or nucleophilic attacks. researchgate.netnih.gov For instance, in reactions with imines, DFT can help distinguish between competing [2+2] and [4+2] cycloaddition pathways by calculating the energies of intermediates and transition states. researchgate.net The choice of functional (e.g., M06-2X, B3LYP) and basis set (e.g., def2-TZVP, 6-31G(d)) is crucial for obtaining reliable results that align with experimental observations. nih.govrsc.org
In the context of this compound, DFT could be used to understand how the ethoxy substituent influences the reactivity of the isocyanate group. The electron-donating nature of the ethoxy group is expected to affect the electrophilicity of the isocyanate carbon. DFT calculations can quantify this effect by analyzing the charge distribution and orbital energies of the molecule. For example, a study on the reaction of phenyl isocyanate with indoles catalyzed by borane (B79455) Lewis acids employed DFT to map the complete catalytic cycle, identifying the catalyst resting state and the key transition states governing the reaction. rsc.orgcardiff.ac.uk A similar approach could elucidate the mechanisms of reactions involving this compound.
A key output of DFT studies is the energetic profile of a reaction pathway. This profile charts the change in free energy as reactants are converted into products, highlighting the energy barriers (activation energies) associated with transition states and the stability of any intermediates. rsc.org
For example, in the reaction of an isocyanate with a nucleophile, DFT can calculate the free energy of the transition state for the nucleophilic attack on the carbonyl carbon of the isocyanate group. nih.gov By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. pku.edu.cn For instance, studies on the gas-phase reaction of aromatic isocyanates with hydroxyl radicals used high-level quantum chemical computations (CCSD(T)) benchmarked against DFT results to determine site-selective reactivity trends and branching fractions for different reaction channels. nih.gov
The table below illustrates the type of data generated from DFT calculations for the energetic profiling of a hypothetical reaction of an isocyanate, showing the relative free energies of stationary points along a reaction coordinate.
| Stationary Point | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Isocyanate + Nucleophile | 0.0 |
| TS1 | Transition State for Nucleophilic Attack | +21.7 |
| Intermediate | Zwitterionic Adduct | -5.2 |
| TS2 | Transition State for Proton Transfer | +9.9 |
| Products | Urethane (B1682113)/Urea (B33335) Product | -15.8 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for isocyanate reactions, not specific experimental values for this compound.
Computational Modeling of Electronic Structure and Reactivity Descriptors
Computational modeling provides deep insights into the electronic structure of this compound, which is key to understanding its reactivity. Methods based on conceptual DFT are used to calculate various reactivity descriptors that predict how a molecule will behave in a chemical reaction. mdpi.com
These descriptors are derived from how the energy of the system changes with the number of electrons. Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.
Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. mdpi.com
Local reactivity descriptors, such as Fukui functions, pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. worldscientific.com For this compound, the isocyanate carbon is expected to be the primary electrophilic site. nih.gov Computational analysis can confirm this and quantify the reactivity of different sites on the aromatic ring. nih.gov
The table below presents typical reactivity descriptors that would be calculated for an aromatic isocyanate using DFT.
| Descriptor | Definition | Typical Calculated Value (eV) |
|---|---|---|
| Ionization Potential (IP) | E(N-1) - E(N) | 8.5 - 9.5 |
| Electron Affinity (EA) | E(N) - E(N+1) | 0.5 - 1.5 |
| Chemical Hardness (η) | (IP - EA) / 2 | 3.5 - 4.5 |
| Electrophilicity Index (ω) | μ²/ (2η) where μ = -(IP+EA)/2 | 1.5 - 2.5 |
Note: These values are representative for aromatic isocyanates and are not specific to this compound. Calculations are typically performed using DFT methods.
Molecular Dynamics Simulations in Isocyanate-Containing Systems
While quantum chemical methods are excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over longer timescales. purdue.edu MD simulations are particularly valuable for understanding the physical properties and condensed-phase behavior of isocyanate-based materials like polyurethanes. mdpi.com
In an MD simulation, the motions of atoms and molecules are calculated over time by solving Newton's equations of motion. The forces between atoms are described by a "force field," which is a set of parameters that define the potential energy of the system as a function of atomic coordinates. nsf.govnih.gov The development of accurate force fields for isocyanates is an active area of research, as it is crucial for the reliability of the simulation predictions. mdpi.comnih.gov
For systems containing this compound, MD simulations could be used to study:
The liquid structure and phase behavior of the pure compound. nsf.govnih.gov
The process of polyurethane formation by simulating the interactions and reactions between isocyanate monomers and polyols.
The conformational dynamics of the ethoxy group and its influence on intermolecular interactions.
The macroscopic properties of resulting polymers, such as density, glass transition temperature, and mechanical strength. mdpi.com
Although atomistic simulations of isocyanate systems have been somewhat limited by the lack of accurate parametrizations, recent advances in force field development and the application of machine learning are expanding the possibilities for modeling these complex materials. mdpi.comnih.gov
Advanced Analytical Methodologies and Detection Techniques
Chromatographic Separation and Detection of 2-Ethoxyphenyl Isocyanate and its Derivatives
Chromatography is the cornerstone for the analysis of isocyanates. Both liquid and gas chromatography are employed, often coupled with various detection systems to provide comprehensive qualitative and quantitative analysis. The choice of method depends on the volatility of the isocyanate species and the required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isocyanates, primarily because it can handle the non-volatile derivatives formed after the stabilization of the reactive isocyanate group. sigmaaldrich.com The derivatization is essential for creating stable analytes that can be easily separated and detected. astm.org Common derivatizing agents include amines like 1-(2-methoxyphenyl)piperazine (B120316) (MPP), which react with the isocyanate to form a stable urea (B33335) derivative. astm.orgrsc.org
The separation is typically achieved on reverse-phase columns, such as C8 or C18, which separate compounds based on their hydrophobicity. technologynetworks.comscilit.com
HPLC coupled with Ultraviolet (UV) detection is a robust and common method for analyzing isocyanate derivatives. nih.gov The urea derivatives formed from the reaction with derivatizing agents possess strong UV absorbance, allowing for their detection. rsc.org The UV detector is typically set at a wavelength where the derivative shows maximum absorbance, commonly around 242 nm or 254 nm. astm.orgscilit.com
The response from the UV detector is proportional to the concentration of the derivative, enabling quantitative analysis. For complex mixtures, HPLC-UV can be used in series with other detectors to enhance selectivity. google.com For instance, identifying peaks based on their UV/electrochemical response ratio can improve the reliability of isocyanate identification. google.com While effective, UV detection can sometimes be limited by interferences from other compounds in the sample that absorb at the same wavelength. cdc.gov
Table 1: HPLC-UV Conditions for Isocyanate Analysis
| Parameter | Conditions |
|---|---|
| Derivatizing Agent | 1-(2-methoxyphenyl)piperazine (MPP) |
| Column | Reverse-phase C18, 5 µm particles |
| Mobile Phase | Acetonitrile/Acetate Buffer |
| Detection Wavelength | 242 nm or 254 nm |
| Application | Quantification of aromatic isocyanate derivatives |
For higher sensitivity, electrochemical (EC) detection can be employed with HPLC. nih.gov This technique is particularly useful for detecting trace levels of isocyanates. nih.gov EC detection requires that the isocyanate derivatives be electrochemically active, meaning they can be readily oxidized at a carbon electrode. rsc.orgrsc.org Reagents like 1-(2-methoxyphenyl)piperazine are used as they form derivatives that are suitable for EC detection. rsc.org
Studies have shown that EC detection can be significantly more sensitive—by as much as an order of magnitude—than UV detection for certain isocyanate derivatives. nih.gov This allows for detection limits in the picogram range. nih.gov The combination of UV and EC detectors in series provides a powerful analytical tool, as the ratio of the UV to EC response is characteristic for a specific derivative, which aids in peak identification and confirmation. google.com
Table 2: Comparison of Detection Limits for HPLC Methods
| Detection Method | Typical Derivatizing Agent | Estimated Detection Limit |
|---|---|---|
| Ultraviolet (UV) | 1-(2-pyridyl)piperazine (B128488) | ~300 pg |
| Electrochemical (EC) | 1-(2-methoxyphenyl)piperazine | ~0.05 pg/µL |
| Fluorescence | Tryptamine (B22526), MAMA | <1 x 10⁻⁴ mg/m³ (air sample) |
Fluorescence spectroscopy offers exceptional sensitivity and selectivity for the detection of isocyanates. rsc.org This method involves using a derivatizing agent that is fluorescent or that forms a fluorescent derivative upon reaction with the isocyanate. rsc.org Agents such as tryptamine or 9-(N-methylaminomethyl)-anthracene (MAMA) are commonly used for this purpose. astm.orggoogle.com
The resulting fluorescent urea derivatives are then separated by HPLC and detected by a fluorescence detector. rsc.org This approach can achieve very low detection limits. rsc.org The use of dual detectors, such as UV and fluorescence in series, allows for the examination of the UV/fluorescence response ratio, which provides a higher degree of certainty in the identification of the derivatized isocyanates. google.com
Gas Chromatography (GC) is a suitable technique for the analysis of volatile isocyanate species. rsc.org Due to the high reactivity of isocyanates, direct analysis can be challenging. Therefore, derivatization is often performed prior to GC analysis. nih.gov
One common indirect method involves reacting the isocyanate sample with an excess of a secondary amine, such as di-n-butylamine. nih.gov The unreacted amine is then quantified by GC with a flame ionization detector (FID). nih.govresearchgate.net The amount of isocyanate originally present is calculated based on the amount of amine consumed in the reaction. nih.gov This method has been shown to offer better precision and require less sample compared to traditional titrimetric methods. nih.gov The selection of an appropriate GC column, such as a diphenyl-dimethylpolysiloxane column, is critical for achieving good separation of the analytes. chromforum.org
Ion-Pair Chromatography (IPC) is a variation of reverse-phase HPLC that is effective for separating charged or highly polar analytes that are not well-retained on traditional reverse-phase columns. technologynetworks.comyoutube.com In IPC, an ion-pairing reagent is added to the mobile phase. youtube.com This reagent is a molecule that has an ionic head group and a nonpolar tail. chromatographyonline.com
For the analysis of isocyanate derivatives that may be cationic, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., hexane sulfonic acid) is used. chromatographyonline.comshimadzu.ch The nonpolar tail of the reagent interacts with the nonpolar stationary phase (e.g., C18), creating a charged surface. chromatographyonline.com The charged analyte then interacts with this surface via electrostatic attraction, allowing for its retention and separation. shimadzu.ch Alternatively, the ion-pairing reagent can form a neutral, hydrophobic complex with the analyte in the mobile phase, which is then retained by the stationary phase. technologynetworks.com Detection is commonly performed using UV or fluorescence detectors. technologynetworks.com This technique offers an alternative selectivity to traditional reverse-phase chromatography. thermofisher.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
Mass Spectrometry (MS) for Comprehensive Isocyanate Characterization
Mass spectrometry serves as a powerful tool for the detailed analysis of isocyanates. Its various configurations allow for everything from the identification of derivatives to real-time atmospheric monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivative Identification
Due to the high reactivity of the isocyanate group (-NCO), direct analysis is often challenging. A common strategy involves derivatization, where the isocyanate is reacted with a reagent to form a stable, easily analyzable product. elot.gr Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective method for identifying these derivatives. nih.gov
In this technique, a sample containing the isocyanate is first treated with a derivatizing agent, such as an amine, to form a stable urea derivative. This mixture is then introduced into a liquid chromatograph (LC), which separates the different components. The separated components then enter the mass spectrometer (MS), which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification of the specific isocyanate derivative. For instance, methods have been developed using LC-MS/MS for the sensitive detection of various isocyanates after derivatization. nih.govastm.orgresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides an additional layer of confirmation for the structural analysis of isocyanate derivatives. researchgate.netnih.gov This technique, often coupled with LC (LC-MS/MS), enhances selectivity and is well-suited for the structural analysis of modified molecules. astm.orgresearchgate.net
In an MS/MS experiment, a specific ion of interest (a "precursor ion"), such as the protonated molecule of the isocyanate derivative, is selected in the first mass spectrometer. This ion is then fragmented through collision-induced dissociation (CID). The resulting fragment ions ("product ions") are analyzed in a second mass spectrometer. nih.gov The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint, confirming the identity of the original isocyanate. astm.org This method is invaluable for unambiguously identifying binding sites of isocyanates on proteins or confirming the structure of derivatives in complex mixtures. researchgate.net
Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Real-time Analysis
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a state-of-the-art technique for the real-time, online monitoring of volatile organic compounds (VOCs), including isocyanates, directly in the gas phase. fraunhofer.deyoutube.comresearchgate.net Unlike chromatography-based methods, PTR-MS does not require sample preparation or derivatization. nih.gov
The technique utilizes a soft chemical ionization process. fraunhofer.de Hydronium ions (H₃O⁺) are generated and mixed with the sample air in a drift tube reactor. Isocyanates, having a higher proton affinity than water, accept a proton from the H₃O⁺ ions. nih.gov The resulting protonated isocyanate molecules are then detected by a mass spectrometer. This process is extremely fast, allowing for measurements in milliseconds to seconds. fraunhofer.denih.gov PTR-MS is highly sensitive, capable of detecting compounds at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. montrose-env.com The recent coupling of PTR with a time-of-flight (TOF) mass spectrometer (PTR-TOF-MS) offers high mass resolution, improving the ability to distinguish between isobaric compounds. fraunhofer.de
| Technique | Principle | Key Advantage | Sample Preparation |
|---|---|---|---|
| LC-MS | Chromatographic separation followed by mass analysis. | High sensitivity and specificity for derivative identification. nih.govastm.org | Requires derivatization to form stable products. elot.gr |
| MS/MS | Mass selection of a precursor ion, followed by fragmentation and analysis of product ions. | Provides definitive structural confirmation. researchgate.netnih.gov | Used on samples prepared for MS, often after LC separation. |
| PTR-MS | Soft chemical ionization (proton transfer) for direct gas-phase analysis. | Real-time, online monitoring with high sensitivity (ppb/ppt levels). youtube.comresearchgate.netmontrose-env.com | None; direct air analysis. nih.gov |
Development and Validation of Derivatizing Reagents for Reactive Isocyanates
The development of effective derivatizing agents is fundamental to the accurate analysis of reactive isocyanates by converting them into stable compounds suitable for techniques like HPLC and LC-MS.
Comparative Performance of Amine-Based Derivatizing Agents
Several amine-based reagents have been developed to trap and stabilize isocyanates. The ideal agent reacts quickly and quantitatively with the isocyanate group to form a stable urea derivative.
1-(2-methoxyphenyl)piperazine (MP) : This is one of the most widely used and well-established derivatizing agents for isocyanates. elot.grresearchgate.net It is used in standardized methods where it is impregnated on filters to trap airborne isocyanates. researchgate.net The resulting stable urea derivatives are then typically analyzed by LC with UV or mass spectrometric detection. elot.grnih.gov Studies have shown that MP-based methods provide reliable quantification for a range of isocyanates. researchgate.net
1-(9-anthracenylmethyl)piperazine : This reagent is designed to create a derivative with a fluorescent tag, which can enhance detection sensitivity when using a fluorescence detector with HPLC.
Tryptamine : Tryptamine has also been utilized as a derivatizing reagent for isocyanates. The resulting derivative can be analyzed using HPLC with fluorescence and electrochemical detection, offering another sensitive detection pathway. google.com
| Derivatizing Agent | Common Abbreviation | Key Feature | Typical Analytical Method |
|---|---|---|---|
| 1-(2-methoxyphenyl)piperazine | MP or 1,2-MP | Well-established reagent forming stable urea derivatives. elot.grnih.gov | HPLC-UV, LC-MS/MS elot.grresearchgate.net |
| 1-(9-anthracenylmethyl)piperazine | - | Forms a fluorescent derivative for enhanced sensitivity. | HPLC with Fluorescence Detection |
| Tryptamine | - | Derivative is suitable for electrochemical and fluorescence detection. google.com | HPLC with Fluorescence/Electrochemical Detection google.com |
Quantification of Total Reactive Isocyanate Group (TRIG)
In workplace environments, exposure often involves complex mixtures of isocyanate monomers, prepolymers, and oligomers. researchgate.netnih.gov Analyzing only specific monomeric isocyanates can lead to an underestimation of the total exposure risk. The concept of the Total Reactive Isocyanate Group (TRIG) addresses this by measuring the concentration of all molecules containing the reactive -NCO group. researchgate.netnih.govcdc.gov
The TRIG measurement offers significant advantages for occupational health monitoring:
Comprehensive Exposure Assessment : It quantifies exposure to all reactive isocyanate species, including complex polymers and intermediates for which individual analytical standards may not be available. researchgate.netnih.gov
Simplified Metrics : It provides a single, explicit exposure metric, simplifying calculations and comparisons of data. researchgate.netnih.gov
Reduced Risk of Underestimation : It minimizes the chance of missing important isocyanate compounds that are not targeted as specific analytes. researchgate.netnih.gov
Methods using derivatizing agents like 1-(2-methoxyphenyl)piperazine can be adapted to determine TRIG. The total isocyanate concentration is calculated from the sum of all isocyanate-derived peaks observed in the liquid chromatogram. google.com This approach is recognized in several countries for setting occupational exposure limits. researchgate.netnih.gov
Spectroscopic Techniques for Advanced Structural Elucidation of Isocyanate Products
The structural elucidation of isocyanate reaction products relies heavily on spectroscopic techniques that probe the molecular vibrations and nuclear magnetic environments of the constituent atoms. Infrared (IR) spectroscopy is particularly adept at identifying functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity.
Infrared (IR) spectroscopy is an indispensable tool for monitoring the conversion of the isocyanate group in this compound and for identifying the functional groups present in the resulting products, such as urethanes and ureas. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes.
The most characteristic feature in the IR spectrum of an isocyanate is the strong and sharp absorption band arising from the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in a relatively clear region of the spectrum, making it an excellent diagnostic tool for the presence of unreacted isocyanate. The reaction of this compound with nucleophiles like alcohols or amines leads to the disappearance of this characteristic isocyanate band and the appearance of new bands corresponding to the formed urethane (B1682113) or urea linkages.
In the case of a urethane, formed by the reaction with an alcohol, the prominent new absorptions are the N-H stretching vibration and the C=O (carbonyl) stretching vibration of the urethane group. The N-H stretch in secondary urethanes generally appears as a single peak. spectroscopyonline.com The carbonyl stretch is also a strong absorption. spectroscopyonline.comspectroscopyonline.com
When this compound reacts with a primary or secondary amine to form a substituted urea, the IR spectrum will show characteristic absorptions for the urea linkage. These include N-H stretching vibrations and a strong C=O stretching vibration, often referred to as the "Amide I" band.
The ethoxy and phenyl groups of the original molecule also exhibit characteristic absorptions, which are expected to be present in both the reactant and the products. These include C-H stretching vibrations from the aromatic ring and the ethyl group, C=C stretching vibrations within the aromatic ring, and C-O stretching vibrations of the ether linkage.
Below is a table summarizing the expected characteristic IR absorption bands for this compound and its potential reaction products.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2285 - 2250 | Strong, sharp, and highly characteristic. Its disappearance indicates reaction completion. |
| Urethane (R-NH-CO-OR') | N-H Stretch | 3340 - 3250 | Medium intensity, single peak for secondary urethanes. |
| C=O Stretch | ~1705 | Strong absorption. Can be split depending on hydrogen bonding. spectroscopyonline.com | |
| C-O Stretch | 1300 - 1000 | Strong absorption. | |
| Urea (R-NH-CO-NH-R') | N-H Stretch | 3600 - 3200 | Often appears as twin peaks in a broad band. docbrown.info |
| C=O Stretch | ~1700 | Strong absorption. | |
| N-H Bend | 1650 - 1600 | Can appear as a double peak. docbrown.info | |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | |
| C=C Stretch | 1600 and 1500 | Two distinct peaks are characteristic of the benzene ring. | |
| Alkyl Group (-CH₂CH₃) | C-H Stretch | 3000 - 2850 | |
| Ether (Ar-O-R) | C-O Stretch | 1270 - 1230 (asymmetric) | |
| 1050 - 1020 (symmetric) |
Note: The exact positions of the peaks can be influenced by the molecular environment, including solvent and hydrogen bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of this compound and its derivatives. It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), allowing for the precise determination of molecular structure.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the ethoxy group and the aromatic ring. The ethoxy group would typically present as a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, due to spin-spin coupling with each other. The aromatic protons would appear as a complex multiplet in the aromatic region of the spectrum.
Upon reaction to form a urethane or a urea, new signals will appear in the ¹H NMR spectrum. A key diagnostic signal is that of the N-H proton of the newly formed urethane or urea linkage. The chemical shift of this proton can be highly variable and is often concentration and solvent-dependent due to hydrogen bonding. In polyurethanes, the methylene protons adjacent to the -NH group of the urethane linkage can be observed. researchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A highly characteristic signal in the spectrum of this compound would be the resonance for the isocyanate carbon (-N=C=O), which is typically found in the 120-130 ppm range. The carbons of the ethoxy group and the aromatic ring would also give rise to distinct signals.
The formation of a urethane or urea results in the disappearance of the isocyanate carbon signal and the appearance of a new signal for the carbonyl carbon (C=O) of the urethane or urea group. This carbonyl carbon signal typically appears in the downfield region of the spectrum, often between 150 and 160 ppm for urethanes.
The table below outlines the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs in this compound and its urethane derivatives.
| Group | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity (for ¹H) | Notes |
| This compound | ||||
| -OCH₂CH₃ | ¹H | ~1.4 | Triplet | |
| -OCH₂ CH₃ | ¹H | ~4.0 | Quartet | |
| Aromatic | ¹H | 6.8 - 7.5 | Multiplet | |
| -N=C=O | ¹³C | 120 - 130 | Disappears upon reaction. | |
| Urethane Product | ||||
| -NH- | ¹H | Variable (e.g., ~5.0-9.0) | Broad singlet | Position is dependent on solvent and concentration. |
| -C=O | ¹³C | ~153 | Appearance is indicative of urethane formation. | |
| Methylene adjacent to -NH- | ¹H | ~3.1 | Observed in polyurethane structures. researchgate.net | |
| Methylene adjacent to -CO- | ¹H | ~4.0 | Observed in polyurethane structures. researchgate.net |
Note: Chemical shifts are approximate and can be influenced by the specific structure of the molecule and the solvent used for analysis.
Applications in Advanced Materials Science and Engineering
Role of 2-Ethoxyphenyl Isocyanate in Polymer Synthesis and Modification
The primary role of isocyanates in polymer science is centered on the formation of polyurethane and polyurea linkages, as well as the chemical modification of existing polymer structures.
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol, a molecule containing multiple hydroxyl (-OH) groups. mdpi.comqucosa.de Similarly, polyureas are synthesized through the reaction of a diisocyanate with a polyamine. The fundamental reaction involves the addition of the active hydrogen from the hydroxyl or amine group across the -N=C=O double bond of the isocyanate to form a urethane (B1682113) or urea (B33335) linkage, respectively. qucosa.deresearchgate.net
Aryl isocyanates are generally more reactive than their aliphatic counterparts due to the electronic influence of the aromatic ring. aidic.itmdpi.com This increased reactivity can be advantageous in polymerization processes. In the context of polyurethane synthesis, the reaction rate of various isocyanates with polyols follows a general trend where aromatic isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) react significantly faster than aliphatic isocyanates. mdpi.com While this compound is a monofunctional isocyanate and thus would be used for chain termination or end-capping rather than direct polymerization, its reactivity profile is representative of other aryl isocyanates used as primary polymer precursors.
Under certain conditions, such as high temperatures (above 110-120°C) or in the presence of excess isocyanate, the urethane linkage can further react with another isocyanate molecule to form an allophanate (B1242929) crosslink. researchgate.netrsc.org This secondary reaction can be leveraged to increase the crosslink density and modify the thermomechanical properties of the final polyurethane material.
Table 1: Comparison of Isocyanate Reactivity in Polymerization
| Isocyanate Type | Relative Reactivity | Influencing Factors | Resulting Polymer Properties |
|---|---|---|---|
| Aromatic | High | Electron-withdrawing nature of the aromatic ring increases the electrophilicity of the isocyanate carbon. mdpi.com | Often leads to more rigid polymers with higher thermal stability. researchgate.net |
| Aliphatic | Lower | Electron-donating effect of the alkyl chain reduces the reactivity of the isocyanate group. mdpi.com | Typically results in more flexible polymers with better UV stability. researchgate.net |
The high reactivity of the isocyanate group makes it an excellent tool for the post-polymerization modification, or functionalization, of polymers. illinois.edu This process involves reacting an isocyanate, such as this compound, with a pre-existing polymer that has reactive functional groups containing active hydrogens, like hydroxyls or amines. google.com This strategy is employed to introduce new functionalities, alter the polymer's properties, or create more complex architectures like block copolymers. mdpi.com
For instance, a polymer diol can be coupled with a diisocyanate to create polyurethane block copolymers, effectively "stitching" different polymer chains together to combine their properties. mdpi.com This intrinsic functionalization, where the desired chemical group is incorporated directly into the polymer's structure, allows for precise control over the final material's characteristics. illinois.edu Such modifications can significantly impact properties like tensile strength, elasticity, and thermal stability. mdpi.com
Table 2: Research Findings on Polymer Functionalization with Isocyanates
| Polymer System | Isocyanate Used | Objective | Outcome |
|---|---|---|---|
| Polylactide (PLA) Diol | Hexamethylene diisocyanate (HDI) | Introduce thermally dissociating tetraphenylethane (TPE) groups into the PLA chain. mdpi.com | Created a PLA-based macroinitiator capable of forming block copolymers with vinyl monomers. mdpi.com |
| Poly(2-oxazoline)s | Hexamethylene diisocyanate | Couple diblock copolymers to form a thermosensitive triblock copolymer hydrogel. mdpi.com | The resulting hydrogel was suitable as an intraocular drug carrier. mdpi.com |
Research into Bio-Based Isocyanate Derivatives for Sustainable Materials
The vast majority of commercially produced isocyanates are derived from non-renewable petroleum resources. biorizon.eu This dependency, coupled with environmental concerns, has spurred significant research into the development of bio-based isocyanates from renewable feedstocks. rsc.orgmostwiedzy.pl The goal is to create more sustainable pathways for producing polyurethanes and other isocyanate-derived materials. biorizon.euresearchgate.net
Potential renewable sources for isocyanate synthesis include:
Lignin (B12514952): A complex aromatic polymer found in wood, which can be broken down into phenolic compounds that could serve as precursors for aromatic isocyanates. mdpi.comresearchgate.net
Carbohydrates and Sugars: These can be converted into various chemical building blocks suitable for isocyanate synthesis. biorizon.euresearchgate.net
Vegetable Oils and Fatty Acids: These can be used to produce long-chain aliphatic diisocyanates. researchgate.netnih.gov
Amino Acids: L-lysine, for example, can be converted into bio-based diisocyanates like L-lysine diisocyanate (LDI). nih.govnih.gov
The PROMIS project is one such initiative focused on designing novel bio-based isocyanates from biomass sources like lignin and carbohydrates to replace petrochemical-based ones. biorizon.eu The project aims to develop structures with improved properties, such as enhanced UV stability and reduced toxicity. biorizon.eu While the direct synthesis of this compound from a bio-based precursor is not yet a commercial reality, the abundance of phenolic structures in lignin makes it a promising area for future research. mdpi.com
Integration of Aryl Isocyanates into Novel Material Systems (e.g., hybrid materials)
The reactivity of aryl isocyanates allows for their integration into multi-component or "hybrid" material systems to create composites with enhanced properties. mdpi.commdpi.com In these systems, the isocyanate acts as a chemical bridge or compatibilizer, forming covalent bonds between otherwise incompatible phases.
A prominent example is the use of isocyanates in hybrid adhesives for wood-based composites like particleboard. Adding an isocyanate, typically polymeric MDI (pMDI), to a urea-formaldehyde (UF) resin improves the performance of the final product. mdpi.com The isocyanate groups can react with hydroxyl groups present in the wood's cellulose (B213188) and with functional groups on the UF resin. mdpi.com This creates strong, water-resistant urethane linkages, which enhances the dimensional stability and strength of the particleboard compared to using UF resin alone. mdpi.com
Similarly, isocyanates are effective compatibilizers in wood-polymer composites (WPCs). They can bond with the hydrophilic surface of the wood filler and also react with or entangle into the hydrophobic polymer matrix, improving the interfacial adhesion between the two components. d-nb.info This leads to materials with superior mechanical properties.
Medicinal and Biological Chemistry Research Utilizing Aryl Isocyanates
Synthesis of Biologically Active Scaffolds and Derivatives
The reactivity of the isocyanate group is central to its role in constructing molecules with potential therapeutic applications. By reacting with various nucleophilic partners, aryl isocyanates provide access to a broad spectrum of heterocyclic and acyclic structures that are of significant interest in drug discovery.
Accessing Benzoxazolone Structures via Intramolecular Cyclization (e.g., from 2-methoxyphenyl isocyanate)
The benzoxazolone core is a privileged scaffold found in numerous compounds with a wide array of biological activities. Aryl isocyanates bearing a nucleophilic group at the ortho position, such as the hydroxyl or methoxy (B1213986) group in 2-methoxyphenyl isocyanate, are valuable precursors for the synthesis of these heterocyclic systems.
The formation of the benzoxazolone ring from a 2-alkoxyphenyl isocyanate proceeds through an intramolecular cyclization reaction. In this process, the oxygen atom of the ortho-alkoxy or hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbon atom of the isocyanate. This ring-closing reaction is an efficient method for constructing the bicyclic benzoxazolone structure. While the direct cyclization of 2-ethoxyphenyl isocyanate follows this principle, the analogous reaction with 2-methoxyphenyl isocyanate is well-documented in synthetic methodologies aimed at producing these biologically relevant heterocycles.
Synthesis of Urea (B33335) Derivatives with Potential Biological Significance
One of the most prominent applications of aryl isocyanates in medicinal chemistry is the synthesis of N,N'-disubstituted ureas. These compounds are readily formed by the addition of a primary or secondary amine to the isocyanate. This reaction is highly efficient and forms a stable urea linkage.
Many urea derivatives have been investigated for their potential as therapeutic agents. A notable example is a class of diaryl ureas that function as kinase inhibitors. The reaction between an aryl isocyanate and an aniline (B41778) derivative is a key step in the synthesis of numerous potent enzyme inhibitors. These molecules have shown promise in various therapeutic areas, demonstrating the importance of the urea scaffold in medicinal chemistry.
| Aryl Isocyanate Precursor | Amine Reactant | Resulting Urea Derivative Class | Potential Biological Significance |
|---|---|---|---|
| Substituted Phenyl Isocyanate | Substituted Aniline | Diaryl Urea | Kinase Inhibition |
| This compound | Phenethylamine Derivative | N-(2-Ethoxyphenyl)-N'-(phenethyl)urea | Cholinesterase Inhibition |
| Various Aryl Isocyanates | Amino-heterocycles | N-Aryl-N'-heterocyclyl Urea | Enzyme Inhibition |
Application of Aryl Isocyanates as Protecting Groups in Organic Synthesis (e.g., amine protection/deprotection with 2-methoxyphenyl isocyanate)
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in a desired chemical transformation elsewhere in the molecule. This process is known as protection, and the temporary blocking group is called a protecting group.
2-Methoxyphenyl isocyanate, a close analog of this compound, has been demonstrated as an effective reagent for the protection of primary and secondary amines. The reaction of the isocyanate with an amine forms a highly stable N,N'-disubstituted urea linkage. This urea bond is resistant to a variety of reaction conditions, including both acidic and basic environments at room temperature, making it a robust protecting group.
The key advantage of using 2-methoxyphenyl isocyanate for this purpose lies in the specific conditions required for the deprotection step—the removal of the protecting group to regenerate the free amine. The presence of the ortho-methoxy group is crucial for the cleavage of the urea bond under specific oxidative or thermal conditions, a process that does not affect other common protecting groups like Boc or Fmoc. This orthogonality allows for selective deprotection in complex molecules.
| Step | Reagent | General Conditions | Outcome |
|---|---|---|---|
| Protection | 2-Methoxyphenyl isocyanate | Amine substrate in an aprotic solvent (e.g., DCM) at room temperature. | Formation of a stable N-(2-methoxyphenyl)urea derivative. |
| Deprotection | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or heat | Oxidative cleavage with CAN or thermolysis at elevated temperatures. | Regeneration of the free amine. |
Investigation of Isocyanate Functional Groups in Biological Systems (from a chemical interaction perspective)
The high reactivity of the isocyanate functional group makes it a subject of interest for understanding how certain chemicals interact with biological macromolecules. From a chemical perspective, the carbon atom of the isocyanate group is highly electrophilic and susceptible to attack by nucleophiles commonly found in biological systems.
Isocyanates readily react with a variety of nucleophilic functional groups present in proteins, the workhorses of biological systems. Key reactions include:
Reaction with Amino Groups: The primary amino groups on the side chains of lysine (B10760008) residues and the N-terminal of proteins can react with isocyanates to form stable urea adducts.
Reaction with Hydroxyl Groups: The hydroxyl groups on serine, threonine, and tyrosine residues can react to form carbamate (B1207046) (urethane) linkages.
Reaction with Sulfhydryl Groups: The sulfhydryl (thiol) group of cysteine residues is also a potent nucleophile that can react with isocyanates.
These covalent modification reactions can alter the structure and function of proteins. The study of these interactions is crucial for understanding the mechanisms of action of isocyanate-containing compounds and their potential effects within a biological environment. The reaction is generally a nucleophilic addition to the carbonyl carbon of the isocyanate.
Environmental Impact and Safety from a Research and Analytical Perspective
From a research and analytical standpoint, understanding the environmental and safety profile of 2-Ethoxyphenyl isocyanate involves rigorous investigation into its behavior in the air, its fate upon degradation, and the development of safer chemical processes. This section details the scientific methodologies used to monitor exposure, the environmental impact of materials containing this isocyanate, and the progress in green chemistry aimed at mitigating risks associated with its production and disposal.
Q & A
Basic: What are the established methods for synthesizing 2-Ethoxyphenyl isocyanate, and how do reaction conditions influence yield?
This compound can be synthesized via reactions involving primary amines and thiophosgene or carbon disulfide with catalysts like di-tert-butyl dicarbonate. Solvent choice (e.g., dimethylbenzene) and temperature control are critical to avoid side reactions. For instance, thiophosgene reactions require inert atmospheres and low temperatures (~0–5°C) to minimize hydrolysis. Yield optimization often involves stoichiometric adjustments and real-time monitoring using techniques like thin-layer chromatography (TLC) .
Advanced: How can researchers address discrepancies in purity when synthesizing this compound under varying catalytic conditions?
Purity challenges arise from competing pathways, such as the formation of thiourea byproducts or incomplete amine conversion. To resolve this, employ tandem analytical methods (e.g., GC-MS and NMR) to track intermediates. For example, indirect GC analysis (via derivatization with n-dibutylamine) quantifies unreacted starting materials, while ¹H NMR identifies functional group integrity. Sensitivity analyses can pinpoint optimal catalyst ratios (e.g., 1.2:1 thiophosgene-to-amine) to suppress side reactions .
Basic: What analytical techniques are most reliable for quantifying this compound in reaction mixtures?
Indirect gas chromatography (GC) is preferred over direct methods due to the compound’s moisture sensitivity and thermal instability. Derivatize the isocyanate with n-dibutylamine (n-DBA) to form a stable urea derivative, then quantify residual n-DBA via GC-FID. This method avoids decomposition risks and accommodates non-volatile isocyanates. Internal standards (e.g., deuterated n-DBA) improve precision, with detection limits as low as 0.1 µg/mL .
Advanced: How can co-elution interference be minimized during GC analysis of this compound derivatives?
Co-elution with impurities is mitigated by optimizing column parameters (e.g., using a polar stationary phase like DB-WAX) and temperature programming. Confirm peak purity via mass spectrometry or orthogonal methods like HPLC-UV. For complex matrices, pre-column cleanup (e.g., solid-phase extraction) removes interferents. Method validation using spiked recovery tests (85–115% recovery) ensures specificity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
The compound is toxic (Risk Phrases: R20/21/22) and irritant (R36/37/38). Use PPE (nitrile gloves, goggles), work in a fume hood, and store under nitrogen in sealed containers. Emergency protocols include immediate rinsing for skin contact and ethanol neutralization for spills. Monitor air quality with real-time isocyanate sensors (<0.01 ppm OSHA limit) .
Advanced: How can experimental designs mitigate risks in large-scale reactions involving this compound?
Implement engineering controls (e.g., closed-loop reactors, automated dosing systems) to limit exposure. Use Schlenk-line techniques for moisture-sensitive steps. Safety assessments should include thermal stability profiling (DSC/TGA) to identify exothermic risks. For example, maintain reaction temperatures <50°C to prevent runaway polymerization .
Basic: What are the key chemical reactions of this compound in organic synthesis?
The isocyanate group reacts with nucleophiles like amines (forming ureas) and alcohols (forming urethanes). The ethoxy group directs electrophilic substitution in aromatic reactions (e.g., nitration at the para position). Kinetic studies show pseudo-first-order behavior in urethane formation, with rate constants dependent on solvent polarity (e.g., 0.05 min⁻¹ in toluene vs. 0.12 min⁻¹ in DMF) .
Advanced: How do solvent effects and steric hindrance influence the reactivity of this compound in nucleophilic additions?
Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states, while steric hindrance from the ethoxy group reduces accessibility to the isocyanate’s electrophilic carbon. Computational modeling (DFT) reveals a 15–20% decrease in reaction enthalpy in bulky solvents. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Basic: What are the emerging research applications of this compound in medicinal chemistry?
The compound serves as a precursor for urea-based enzyme inhibitors (e.g., tyrosine kinase inhibitors) and fluorescent probes. Its ethoxy group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates. Recent studies highlight its use in synthesizing purine derivatives with antitumor activity .
Advanced: How can reaction conditions be optimized to enhance the regioselectivity of this compound in multicomponent reactions?
Regioselectivity is controlled by Lewis acid catalysts (e.g., ZnCl₂) and solvent polarity. For example, in Passerini reactions, acetonitrile increases isocyanate electrophilicity, favoring α-adduct formation. DoE (Design of Experiments) approaches identify optimal parameters (e.g., 1:1.5:2 molar ratio of isocyanate:aldehyde:carboxylic acid) with 85% yield and >90% regiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
